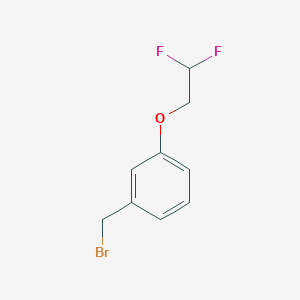

![molecular formula C17H20N2O3S B2665936 ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 890091-77-7](/img/structure/B2665936.png)

ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

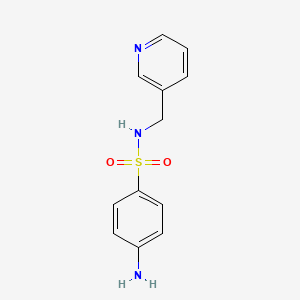

This compound belongs to a class of molecules known as thiazolopyrimidines . Thiazolopyrimidines and their derivatives have been studied for their potential use in various therapeutic applications, including neuroprotection and anti-neuroinflammatory agents . They have also been investigated as potential tyrosinase inhibitors .

Synthesis Analysis

Thiazolopyrimidines are typically synthesized and characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The synthesis process involves designing and creating a series of novel compounds based on the thiazolopyrimidine structure .Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is typically analyzed using single crystal X-ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and its potential interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines are complex and can involve various mechanisms. For example, one study proposed a reaction mechanism involving the nucleophilic attack of the sulfur atom on the electrophilic cationic center .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be analyzed using various techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . These techniques allow for a detailed understanding of the compound’s properties, including its stability and reactivity.Mecanismo De Acción

The mechanism of action of thiazolopyrimidines is thought to involve the inhibition of certain biological pathways. For example, in the context of neuroprotection and anti-neuroinflammatory activity, the mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Direcciones Futuras

Thiazolopyrimidines and their derivatives have shown promise in various therapeutic applications, including neuroprotection and anti-neuroinflammatory agents . Future research will likely continue to explore these and other potential applications, as well as further investigate the compound’s mechanism of action and safety profile.

Propiedades

IUPAC Name |

ethyl 5-(3-methoxyphenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-4-22-16(20)14-11(2)18-17-19(8-9-23-17)15(14)12-6-5-7-13(10-12)21-3/h5-7,10,15H,4,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIXBGPJCVIAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)CCS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)

![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)

![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)